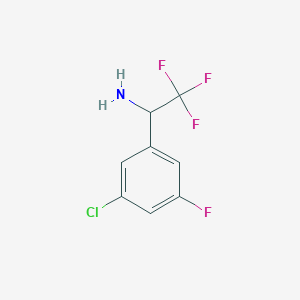

1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine

Description

1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine is a fluorinated and chlorinated aromatic amine with the molecular formula C₈H₆ClF₄N. The compound features a trifluoroethylamine group attached to a phenyl ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 3.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVGSEBZNLFMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Electron-Withdrawing Groups: Fluorine and trifluoromethyl groups enhance electronegativity, improving resistance to oxidative degradation .

Physicochemical Properties: Lipophilicity: The 3-chloro-5-fluoro substitution likely increases lipophilicity (logP) compared to non-halogenated analogs, favoring blood-brain barrier penetration in CNS drug candidates . Solubility: Hydrochloride salts (e.g., (S)-1-(3-bromophenyl) derivative) improve aqueous solubility, critical for formulation .

Synthetic Utility :

- Trifluoroethylamine derivatives are frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to their stability under harsh conditions .

- The 3-chloro-5-fluoro substitution pattern is analogous to intermediates used in the synthesis of kinase inhibitors or antimicrobial agents .

Notes

- Data Limitations : Direct experimental data on This compound are scarce; comparisons rely on structurally similar analogs.

- Synthetic Pathways : Methods for related compounds (e.g., acid-catalyzed cleavage of imines) suggest plausible routes for synthesizing the target molecule .

- Regulatory Status : Fluorinated amines often require rigorous purity testing (e.g., ≥99% for pharmaceutical use), as seen in supplier specifications .

Biological Activity

1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique trifluoroethanamine structure combined with a chlorofluorophenyl ring offers distinct chemical properties that can influence biological activity.

- IUPAC Name : this compound

- CAS Number : 886370-61-2

- Molecular Formula : C8H6ClF4N

- Molecular Weight : 211.59 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to alterations in enzymatic activity or receptor signaling pathways, which can manifest as various biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may have potential antimicrobial effects against certain bacteria and fungi.

- Anticancer Activity : There are indications of its use as a lead compound in the development of anticancer agents due to its ability to inhibit tumor cell proliferation.

- Neuropharmacological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the effects of various derivatives of trifluoroethanamine compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.

-

Antimicrobial Testing :

- In vitro tests demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Neuropharmacological Studies :

- Research involving animal models indicated that administration of the compound resulted in alterations in behavior consistent with anxiolytic effects, warranting further investigation into its neuropharmacological properties.

Comparative Analysis with Similar Compounds

Below is a comparative analysis highlighting the differences in biological activities among related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone | Anticancer | Electrophilic attack on nucleophiles |

| 3-Chloro-5-fluorophenylboronic acid | Antitumor | Inhibition of proteasome activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.